REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.N[C:9]1[CH:10]=[C:11]([NH:15][C:16](=O)[CH3:17])C=[CH:13][CH:14]=1.[OH2:19].[C:20](O)(=[O:22])C>C(O)CCC>[CH:20]([C:10]1[CH:11]=[N:15][C:16]2[C:14]([CH:9]=1)=[CH:13][CH:7]=[C:6]([NH:3][C:4](=[O:19])[CH3:5])[CH:17]=2)=[O:22]
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Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)NC(C)=O
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Name
|
3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride
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Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
DISTILLATION
|
Details
|
again, the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved by addition of water (10 mL)
|
Type
|
STIRRING
|
Details
|
After stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=NC2=CC(=CC=C2C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |